Kukulkanin B

Descripción

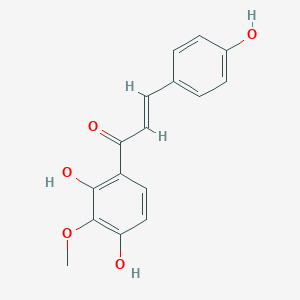

Kukulkanin B is a naturally occurring chalcone first isolated from Mimosa tenuifolia using hexane-Me₂CO solvent systems . Its molecular formula is C₁₆H₁₄O₅ (molecular weight: 286.28 g/mol), with the IUPAC name (E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS: 124704-83-2) . Structurally, it features a 2',4',4-trihydroxy-3'-methoxy substitution pattern on its aromatic rings (Figure 1). Key characterization data include:

- Melting point: 215°C

- Spectroscopy: Distinct UV absorption peaks (λmax in MeOH: 254, 289 nm), IR bands (3420 cm⁻¹ for -OH, 1650 cm⁻¹ for α,β-unsaturated ketone), and NMR signals (δ 6.25 ppm for 2'-H, δ 3.85 ppm for 3'-OCH₃) .

- Crystallography: X-ray diffraction confirmed its planar chalcone backbone and hydrogen-bonding network .

Propiedades

Número CAS |

124704-83-2 |

|---|---|

Fórmula molecular |

C16H14O5 |

Peso molecular |

286.28 g/mol |

Nombre IUPAC |

(E)-1-(2,4-dihydroxy-3-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C16H14O5/c1-21-16-14(19)9-7-12(15(16)20)13(18)8-4-10-2-5-11(17)6-3-10/h2-9,17,19-20H,1H3/b8-4+ |

Clave InChI |

ZFZIDBSKEIJNRS-XBXARRHUSA-N |

SMILES |

COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |

SMILES isomérico |

COC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)O |

SMILES canónico |

COC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)O |

Sinónimos |

2',4',4-trihydroxy-3'-methoxyxchalcone kukulkanin B |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Structural Identification

Kukulkanin B was confirmed through:

-

UV-Vis spectroscopy : Characteristic absorption bands for chalcone π→π* transitions (~300-350 nm) and n→π* transitions (~250 nm)

-

Infrared (IR) spectroscopy : Key peaks for hydroxyl (-OH, ~3300 cm⁻¹), carbonyl (C=O, ~1650 cm⁻¹), and aromatic C-O-C (methoxy, ~1250 cm⁻¹) groups

-

NMR spectroscopy :

-

Mass spectrometry (MS) : Molecular ion peak consistent with C₁₆H₁₄O₅ (exact mass: 294.08 g/mol)

-

X-ray crystallography : Confirmed planar chalcone backbone and methoxy/hydroxyl substitution pattern

Hypothesized Reactivity Based on Chalcone Chemistry

While no direct studies on Kukulkanin B’s reactions exist, its functional groups suggest potential reactivity:

| Functional Group | Expected Reactions | Typical Reagents/Conditions |

|---|---|---|

| α,β-Unsaturated ketone | Michael addition | Nucleophiles (e.g., amines, thiols) |

| Hydroxyl groups (-OH) | Glycosylation, alkylation | Sugar donors, alkyl halides |

| Methoxy group (-OCH₃) | Demethylation | BBr₃, HBr/AcOH |

| Aromatic rings | Electrophilic substitution | Nitrating agents, halogens |

Research Gaps and Limitations

-

No experimental data on oxidation, reduction, or catalytic hydrogenation of Kukulkanin B

-

Stability under varying pH/temperature remains unstudied

-

Biological activity (e.g., enzyme inhibition) might imply specific reactivity, but mechanistic details are unavailable

Recommended Future Studies

-

Synthesis optimization : Explore protecting-group strategies for selective functionalization.

-

Kinetic studies : Quantify reaction rates for Michael additions or electrophilic substitutions.

-

Computational modeling : Predict reactivity sites using DFT (density functional theory).

Comparación Con Compuestos Similares

Kukulkanin A vs. Kukulkanin B

Both compounds are chalcones isolated from Mimosa tenuifolia but differ in substitution patterns (Table 1):

| Property | Kukulkanin B | Kukulkanin A |

|---|---|---|

| Substituents | 2',4',4-trihydroxy-3'-methoxy | 2',4'-dihydroxy-3',4-dimethoxy |

| Molecular Formula | C₁₆H₁₄O₅ | C₁₇H₁₆O₆ |

| Melting Point | 215°C | 172°C |

| UV λmax (MeOH) | 254, 289 nm | 250, 310 nm |

| Key NMR Differences | δ 3.85 ppm (3'-OCH₃) | δ 3.90 ppm (3',4-OCH₃) |

Functional Implications :

Kukulkanin B vs. Butein

Butein (3,4,2',4'-tetrahydroxychalcone) is another bioactive chalcone often compared to Kukulkanin B (Table 2):

| Property | Kukulkanin B | Butein |

|---|---|---|

| Substituents | 2',4',4-trihydroxy-3'-methoxy | 3,4,2',4'-tetrahydroxy |

| Molecular Formula | C₁₆H₁₄O₅ | C₁₅H₁₂O₅ |

| Hydrogen Bond Donors | 4 (-OH groups) | 4 (-OH groups) |

| Key Structural Feature | Methoxy at 3' position | No methoxy groups |

Functional Implications :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.